![molecular formula C23H23N3O3S B2740743 2-amino-8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-4H-chromen-4-one CAS No. 610759-81-4](/img/structure/B2740743.png)
2-amino-8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-4H-chromen-4-one
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Overview
Description
2-amino-8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-4H-chromen-4-one is a useful research compound. Its molecular formula is C23H23N3O3S and its molecular weight is 421.52. The purity is usually 95%.
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Scientific Research Applications
- Collateral sensitivity, where resistance to one drug increases sensitivity to another, has been proposed as an evolutionary strategy to suppress resistance. TCMDC-124554 has shown promise in this context .
- The compound’s unique chemical structure contributes to its selectivity against Plasmodium DHODH while sparing human DHODH .
- The compound exhibits inhibitory activity against PfProRS, making it a candidate for further investigation. Its structural differences compared to human enzymes enhance its specificity .
- Researchers have identified a chemotype targeting the apicoplastic copy of PfTyrRS (P. falciparum tyrosyl-tRNA synthetase) that shares structural similarities with TCMDC-124554. PfTyrRS is involved in protein synthesis and could be a valuable drug target .
Malaria Treatment and Drug Resistance
Mechanism of Action
Structural Insights and Allosteric Binding
Potential Beyond Malaria
Mechanism of Action
Target of Action
The primary target of TCMDC-124554, also known as 2-amino-8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-4H-chromen-4-one, is the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) . PfAsnRS plays a crucial role in protein synthesis in the malaria parasite, Plasmodium falciparum .
Mode of Action
TCMDC-124554 inhibits protein translation and activates the amino acid starvation response by inhibiting PfAsnRS . This inhibition occurs via enzyme-mediated production of an Asn-TCMDC-124554 adduct . The human AsnRS is much less susceptible to this reaction hijacking mechanism .
Biochemical Pathways
The inhibition of PfAsnRS by TCMDC-124554 affects the protein synthesis pathway in Plasmodium falciparum . This disruption of protein synthesis leads to an amino acid starvation response, which can be detrimental to the parasite .
Pharmacokinetics
The study of pharmacokinetics, including absorption, distribution, metabolism, and excretion (adme) properties, is crucial for understanding the bioavailability and therapeutic potential of a compound .
Result of Action
The result of TCMDC-124554’s action is the inhibition of protein synthesis in Plasmodium falciparum, leading to an amino acid starvation response . This can potentially lead to the death of the parasite, providing a novel mechanism for antimalarial action .
properties
IUPAC Name |
2-amino-8-(azepan-1-ylmethyl)-3-(1,3-benzothiazol-2-yl)-7-hydroxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c24-22-19(23-25-16-7-3-4-8-18(16)30-23)20(28)14-9-10-17(27)15(21(14)29-22)13-26-11-5-1-2-6-12-26/h3-4,7-10,27H,1-2,5-6,11-13,24H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHXYKHSAGVCPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=NC5=CC=CC=C5S4)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-4H-chromen-4-one |
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